(S)-(+)-Mandelamide

Description

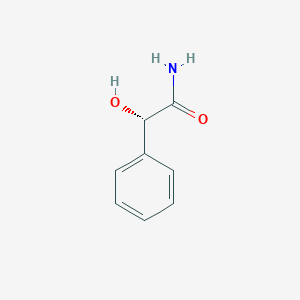

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-hydroxy-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H,(H2,9,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGPZHKLEZXLNU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356025 | |

| Record name | (S)-(+)-Mandelamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24008-63-7 | |

| Record name | (S)-Mandelamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24008-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mandelamide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024008637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-Mandelamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANDELAMIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD3HYR9MHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-(+)-Mandelamide from Mandelic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of (S)-(+)-Mandelamide, a valuable chiral building block in pharmaceutical development. The document details both classical chemical synthesis and modern biocatalytic routes, presenting quantitative data, detailed experimental protocols, and workflow visualizations to facilitate practical application in a research and development setting.

Chemical Synthesis Approach

The traditional chemical synthesis of mandelamide from mandelic acid often proceeds through the formation of an intermediate, followed by ammonolysis. A well-established method involves the creation of a mandelic acid-acetone condensation product, which is then treated with ammonia.

Experimental Protocol: Acetone Condensation and Ammonolysis

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Step 1: Formation of the Mandelic Acid-Acetone Condensation Product

-

In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 146 g (0.96 mole) of mandelic acid in 440 ml (6.2 moles) of acetone.

-

Place the reaction flask in an ice-salt bath to cool the solution.

-

Slowly add 98 g of concentrated sulfuric acid (sp. gr. 1.84) through the dropping funnel, ensuring the temperature of the reaction mixture does not exceed -10°C.

-

Prepare a separate ice-cold solution of 200 g of anhydrous sodium carbonate in 1800 ml of water.

-

Pour the reaction mixture into the sodium carbonate solution. The mandelic acid-acetone condensation product will precipitate.

-

Wash the resulting curdy product by grinding it with 200 ml of ice water.

-

Filter the product and dry it over calcium chloride under reduced pressure. The crude product weighs approximately 181 g.[1]

Step 2: Ammonolysis to Mandelamide

-

In two silvered 1-liter Dewar flasks, place approximately 1.8 liters of liquid ammonia. Fit each flask with a stopper containing a capillary tube to serve as an ammonia outlet.

-

Add the crude mandelic acid-acetone condensation product in small portions to the liquid ammonia.

-

Allow the ammonolysis to proceed overnight.

-

After the reaction is complete, pour the contents of the flasks into open beakers to allow for the rapid evaporation of the liquid ammonia.

-

Once the ammonia has evaporated to the point where a pulverulent mass remains, treat the product with 475 ml of hot absolute ethanol.

-

Filter the hot solution through a hot funnel to remove any insoluble impurities.

-

Cool the filtrate in an ice bath to crystallize the mandelamide. This should yield approximately 90 g of glistening white crystals.[1]

-

Further concentration of the ethanolic mother liquor can yield additional product.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Mandelic Acid | [1] |

| Moles of Mandelic Acid | 0.96 mol | [1] |

| Yield of Mandelamide | ~90 g (62%) | [1] |

| Melting Point | 132°C | [1] |

Workflow Diagram

Caption: Chemical synthesis workflow for mandelamide.

Biocatalytic Synthesis Approaches

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds like (S)-(+)-Mandelamide. These methods operate under mild conditions and can provide high yields and excellent enantiomeric purity.[2] Key enzymes in these pathways include hydroxynitrile lyases, nitrilases, and lipases.

Bienzymatic Cascade for (S)-Mandelamide Production

A common enzymatic route to (S)-mandelic acid and its derivatives starts from benzaldehyde.[2] By selecting a nitrilase with significant nitrile hydratase activity, the reaction can be directed towards the formation of (S)-mandelamide.[2][3]

Step 1: Asymmetric Cyanohydrin Formation

An (S)-selective hydroxynitrile lyase ((S)-HNL) catalyzes the addition of a cyanide group to benzaldehyde, producing (S)-mandelonitrile with high stereoselectivity.[2]

Step 2: Nitrile Hydrolysis to Amide

A nitrilase enzyme, which can also exhibit nitrile hydratase activity, hydrolyzes the nitrile group of (S)-mandelonitrile to an amide, yielding (S)-mandelamide.[2] In some cases, this reaction produces a mixture of the amide and the corresponding carboxylic acid.[3]

Experimental Protocol: Whole-Cell Biotransformation

This generalized protocol is based on the use of recombinant E. coli strains expressing both (S)-HNL and a suitable nitrilase.[2][4]

-

Cell Culture and Induction:

-

Inoculate a suitable growth medium (e.g., LB broth with appropriate antibiotics) with the recombinant E. coli strain.

-

Grow the culture overnight at 37°C with shaking.

-

Inoculate a larger volume of fresh medium and grow to an optical density (e.g., OD600 of 0.6-0.8).

-

Induce the expression of the (S)-HNL and nitrilase genes by adding the appropriate inducers.

-

Continue incubation, often at a lower temperature (e.g., 30°C), for several hours to allow for protein expression.[2]

-

-

Whole-Cell Biotransformation:

-

Harvest the induced cells by centrifugation and wash them with a suitable buffer (e.g., sodium citrate buffer).

-

Resuspend the cell pellet in the same buffer to the desired cell density to create "resting cells".

-

Initiate the biotransformation by adding benzaldehyde and a cyanide source (e.g., KCN) to the cell suspension. (Caution: Cyanide is highly toxic and should be handled in a well-ventilated fume hood with appropriate safety precautions).

-

Incubate the reaction mixture at a controlled temperature with shaking.[2]

-

-

Product Analysis:

-

Monitor the reaction progress by taking samples at regular intervals.

-

Extract the product and any remaining substrate with an organic solvent.

-

Analyze the samples by chiral HPLC to determine the concentrations of (S)-mandelamide, (S)-mandelic acid, and any byproducts, allowing for the calculation of yield and enantiomeric excess (e.e.).[2]

-

Quantitative Data for Enzymatic Synthesis

| Enzyme System | Substrate | Product | Enantiomeric Excess (e.e.) | Reference |

| (R)-oxynitrilase and amide-forming nitrilase variant in E. coli | Benzaldehyde + Cyanide | (R)-mandelic acid amide | > 90% | [4] |

| (S)-HNL and nitrilase from P. fluorescens | (S)-mandelonitrile | (S)-mandelamide and (S)-mandelic acid (approx. equimolar) | Not specified for amide | [3] |

Note: Data for the (S)-enantiomer of the amide is often reported in the context of it being a byproduct in (S)-mandelic acid synthesis.

Workflow Diagram

Caption: Bienzymatic cascade for (S)-mandelamide synthesis.

Lipase-Catalyzed Direct Amidation

Lipases can be used for the direct enantioselective amidation of mandelic acid with an ammonia source. This method often involves kinetic resolution, where one enantiomer of the racemic mandelic acid is preferentially converted to the amide.

A study on the direct amidation of racemic mandelic acid using various immobilized lipases found that these enzymes preferentially amidated the (R)-isomer, yielding (R)-mandelamide and leaving behind (S)-mandelic acid.[5] While this specific study focused on producing (R)-mandelamide, the principle of enzymatic kinetic resolution is a key strategy. To obtain (S)-mandelamide, one would need to either start with a different enantiomer of a chiral amine or find a lipase that selectively acylates the (S)-enantiomer of mandelic acid.

Experimental Protocol: Immobilized Lipase Amidation

This is a general protocol for lipase-catalyzed amidation in a biphasic system, based on the findings for the (R)-enantiomer.[5]

-

Enzyme Immobilization: Covalently immobilize a commercial lipase (e.g., from Pseudomonas sp.) onto a support like Florisil® using a spacer arm such as glutaraldehyde.[5]

-

Reaction Setup:

-

In a reaction vessel, suspend the immobilized lipase in a suitable organic solvent (e.g., diisopropyl ether - DIPE).

-

Add racemic mandelic acid and an ammonia source (e.g., ammonium bicarbonate).

-

Maintain the reaction at a controlled temperature with constant stirring.

-

-

Reaction Monitoring and Workup:

-

Monitor the formation of the amide over time (e.g., 24 hours) using techniques like HPLC.

-

After the reaction, filter to recover the immobilized enzyme for potential reuse.

-

Isolate the product and unreacted starting material from the reaction mixture.

-

Quantitative Data for Lipase-Catalyzed Amidation

| Enzyme | Substrate | Product | Yield (Amide) | Enantiopurity (Amide) | Reference |

| Immobilized Pseudomonas sp. lipase | Racemic Mandelic Acid | (R)-Mandelamide | ~50% | > 99% | [5] |

Note: This data is for the (R)-enantiomer, but it demonstrates the high selectivity achievable with this method.

Summary and Outlook

The synthesis of (S)-(+)-Mandelamide can be achieved through both robust chemical methods and highly selective biocatalytic routes. The classical chemical approach via an acetone-protected intermediate provides a reliable method for producing mandelamide, albeit with the use of harsh reagents and conditions.

Biocatalytic methods, particularly the use of whole-cell systems with engineered enzymatic cascades, represent a more sustainable and elegant approach. The ability to directly convert benzaldehyde to (S)-mandelamide in a single pot under mild, aqueous conditions is highly advantageous. While the formation of (S)-mandelic acid as a byproduct can occur, optimization of the nitrilase or the inclusion of a downstream amidase could further enhance the yield of the desired amide.[6] Lipase-catalyzed kinetic resolution also presents a powerful tool for chiral separation, although the identification of a lipase that selectively produces the (S)-amide from racemic mandelic acid is a key consideration for this specific target.

For professionals in drug development, the choice of synthesis route will depend on factors such as scale, cost, purity requirements, and sustainability goals. The enzymatic pathways, with their high stereoselectivity and green credentials, are increasingly becoming the preferred option for the synthesis of high-value chiral intermediates like (S)-(+)-Mandelamide.

References

(S)-(+)-Mandelamide: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the physical, chemical, and analytical properties of (S)-(+)-Mandelamide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed information on this chiral compound.

Core Physical and Chemical Properties

(S)-(+)-Mandelamide, a chiral amide derived from mandelic acid, is a white crystalline solid. Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and development work.

Table 1: General and Physical Properties of (S)-(+)-Mandelamide

| Property | Value | Source |

| IUPAC Name | (2S)-2-hydroxy-2-phenylacetamide | |

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | |

| CAS Number | 24008-63-7 | |

| Appearance | Crystals | |

| Melting Point | 133-137 °C (for racemate) | |

| Boiling Point | 345.5 °C at 760 mmHg (for racemate) | |

| Optical Rotation | [α]/D +56±2° |

Table 2: Computed Properties of (S)-(+)-Mandelamide

| Property | Value | Source |

| Exact Mass | 151.063328530 Da | |

| Topological Polar Surface Area | 63.3 Ų | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of (S)-(+)-Mandelamide are crucial for obtaining high-purity material for research and development.

Synthesis of (S)-(+)-Mandelamide

A common method for the synthesis of mandelamide involves the ammonolysis of a mandelic acid derivative. The following protocol is a general procedure that can be adapted for the synthesis of the (S)-enantiomer starting from (S)-mandelic acid.

Protocol 1: Ammonolysis of (S)-Mandelic Acid Derivative

-

Preparation of the Activated Ester:

-

Dissolve (S)-mandelic acid in a suitable solvent such as methanol.

-

Cool the solution to 0°C.

-

Slowly add acetyl chloride dropwise to the solution to form the methyl ester of (S)-mandelic acid.

-

-

Ammonolysis:

-

The resulting (S)-methyl mandelate is then subjected to ammonolysis. This can be achieved by treating the ester with a concentrated solution of ammonia in methanol or by bubbling ammonia gas through the solution.

-

The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

Upon completion, the solvent and excess ammonia are removed under reduced pressure.

-

The crude (S)-(+)-Mandelamide is then purified by recrystallization.

-

Purification by Recrystallization

Recrystallization is an effective method for purifying crude (S)-(+)-Mandelamide.

Protocol 2: Recrystallization of (S)-(+)-Mandelamide

-

Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Methanol and ethanol are commonly used solvents for the recrystallization of mandelamide.

-

Procedure:

-

Dissolve the crude (S)-(+)-Mandelamide in a minimal amount of hot methanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.

-

Hot filter the solution to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the resulting crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any residual impurities.

-

Dry the purified crystals under vacuum. The purity of the recrystallized product can be assessed by measuring its melting point and by chromatographic techniques.

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (S)-(+)-Mandelamide.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.

Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with differing stabilities, leading to different retention times.

Typical HPLC Parameters for Mandelamide Analysis:

-

Column: A chiral column such as one based on a polysaccharide derivative (e.g., cellulose or amylose) coated on a silica support is often effective.

-

Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol is commonly used. The exact ratio is optimized to achieve the best separation.

-

Detector: A UV detector is typically used for detection, as the phenyl group in mandelamide absorbs UV light.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons in the molecule, confirming the basic structure.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy:

-

IR spectroscopy can be used to identify the characteristic functional groups present in (S)-(+)-Mandelamide, such as the O-H stretch of the alcohol, the N-H stretch of the amide, and the C=O stretch of the amide carbonyl group.

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. This confirms the molecular formula of (S)-(+)-Mandelamide.

Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of (S)-(+)-Mandelamide.

Caption: Workflow for the synthesis and analysis of (S)-(+)-Mandelamide.

(S)-(+)-Mandelamide: A Comprehensive Technical Guide

CAS Number: 24008-63-7

Synonyms: (S)-2-Hydroxy-2-phenylacetamide, L-Mandelamide, (+)-Mandelamide, L-(+)-Mandelamide, (αS)-α-Hydroxy-benzeneacetamide.

This technical guide provides an in-depth overview of (S)-(+)-Mandelamide, a chiral aromatic compound of significant interest to researchers, scientists, and drug development professionals. The document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and characterization, and explores its role in biocatalytic processes.

Physicochemical and Crystallographic Data

(S)-(+)-Mandelamide is a white crystalline solid. A summary of its key physicochemical and crystallographic data is presented in the tables below.

| Identifier | Value | Source |

| CAS Number | 24008-63-7 | |

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | |

| Melting Point | 132 °C |

| Crystallographic Data for (S)-Mandelamide | |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.4193(3) |

| b (Å) | 9.0658(5) |

| c (Å) | 7.6432(4) |

| α (°) | 90 |

| β (°) | 98.639(2) |

| γ (°) | 90 |

| Volume (ų) | 371.19(4) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.352 |

Crystal data obtained from single-crystal X-ray diffraction.

Experimental Protocols

Synthesis of (S)-(+)-Mandelamide

A detailed protocol for the synthesis of (S)-(+)-Mandelamide is adapted from the literature. The synthesis of the racemic mandelamide is first achieved, followed by resolution or stereospecific synthesis to obtain the (S)-(+)-enantiomer.

Materials:

-

Mandelic acid

-

Acetone

-

Concentrated sulfuric acid

-

Sodium carbonate

-

Liquid ammonia

-

Absolute ethanol

Procedure:

-

Preparation of the mandelic acid-acetone condensation product:

-

Dissolve 146 g (0.96 mole) of mandelic acid in 440 ml (6.2 moles) of acetone in a 2-L three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

-

Cool the flask in an ice-salt bath and add 98 g of concentrated sulfuric acid at a rate that maintains the temperature below -10°C.

-

Pour the reaction mixture into an ice-cold solution of 200 g of anhydrous sodium carbonate in 1800 ml of water.

-

Wash the resulting precipitate with ice water, filter, and dry under reduced pressure.

-

-

Ammonolysis:

-

Add the crude condensation product in small portions to approximately 1.8 L of liquid ammonia in Dewar flasks.

-

Allow the ammonolysis to proceed overnight.

-

Evaporate the liquid ammonia.

-

-

Purification:

-

Treat the remaining solid with 475 ml of hot absolute ethanol and filter to remove insoluble impurities.

-

Cool the filtrate in an ice bath to crystallize the mandelamide.

-

Collect the crystals by filtration. The melting point of the racemic product is 132°C.

-

For the synthesis of the enantiomerically pure (S)-(+)-Mandelamide, a similar procedure can be followed starting from (S)-mandelic acid.

Crystallization of (S)-(+)-Mandelamide

Materials:

-

Synthesized (S)-(+)-Mandelamide

-

Methanol (MeOH)

Procedure:

-

Dissolve 20.2 mg of synthesized (S)-(+)-Mandelamide in 5 mL of methanol by heating.

-

Filter the hot solution.

-

Allow the solution to evaporate slowly at room temperature over 3-5 days to obtain colorless, plate-like crystals.

Biocatalytic Synthesis Pathway

(S)-(+)-Mandelamide is a key intermediate in the biocatalytic synthesis of (S)-mandelic acid from benzaldehyde. This process often utilizes a bienzymatic cascade involving a hydroxynitrile lyase (HNL) and a nitrilase. The nitrilase can exhibit nitrile hydratase activity, leading to the formation of (S)-mandelamide as a byproduct or intermediate.

Caption: Bienzymatic cascade for the synthesis of (S)-Mandelic Acid, involving the formation of (S)-(+)-Mandelamide.

Applications in Drug Development

While direct and extensive studies on the biological activities of (S)-(+)-Mandelamide are limited, its structural motifs are present in molecules with reported pharmacological properties. Derivatives of mandelic acid and related amides have been investigated for their potential as anticonvulsant, antifungal, and anti-inflammatory agents. The chirality of these molecules is often a critical determinant of their biological activity. Therefore, (S)-(+)-Mandelamide serves as a valuable chiral building block for the synthesis of potentially bioactive molecules. Further research is warranted to fully elucidate the therapeutic potential of (S)-(+)-Mandelamide and its derivatives.

Experimental Workflow for Synthesis and Crystallization

The following diagram illustrates the general workflow for the chemical synthesis and subsequent crystallization of (S)-(+)-Mandelamide.

Caption: General experimental workflow for the synthesis and purification of (S)-(+)-Mandelamide.

(S)-(+)-Mandelamide mechanism of chiral recognition

An In-depth Technical Guide on the Core Mechanism of Chiral Recognition by (S)-(+)-Mandelamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality is a fundamental property of molecules in biological systems, with enantiomers of the same compound often exhibiting vastly different pharmacological, toxicological, and metabolic profiles.[1] Consequently, the ability to distinguish between and separate enantiomers—a process known as chiral recognition—is of paramount importance in the pharmaceutical industry for the development of safe and effective single-enantiomer drugs.[1][2] (S)-(+)-Mandelamide is a chiral molecule that serves as an excellent model for understanding the principles of chiral recognition, particularly through the formation of diastereomeric cocrystals.[3][4]

This technical guide provides an in-depth exploration of the chiral recognition mechanisms involving (S)-(+)-Mandelamide, focusing on the structural basis of these interactions. It details the experimental protocols used to investigate these phenomena and presents quantitative data derived from key studies.

Core Mechanism: Chiral Recognition via Diastereomeric Cocrystallization

The primary mechanism by which (S)-(+)-Mandelamide achieves chiral recognition is through the formation of diastereomeric cocrystals. When (S)-Mandelamide is introduced to a racemic mixture of another chiral compound (a coformer), it can interact differently with each enantiomer. This differential interaction can lead to the formation of two distinct diastereomeric cocrystals, ((S)-Mandelamide + (S)-Coformer) and ((S)-Mandelamide + (R)-Coformer), which possess different crystal structures and, consequently, different physicochemical properties such as solubility and melting point.[5] This difference in properties provides a basis for separation.

Studies have successfully demonstrated this principle by cocrystallizing (S)-Mandelamide with the enantiomers of mandelic acid (MDA) and proline.[3][4][6] The selectivity of this process is dictated by the specific non-covalent interactions, primarily hydrogen bonds, that stabilize the crystal lattice.

Structural Basis of Interaction: Hydrogen Bonding and Crystal Packing

The precise geometry and nature of hydrogen bonding networks are critical for chiral discrimination in the solid state. X-ray crystallography has revealed the specific interactions that govern the formation of diastereomeric cocrystals with (S)-Mandelamide.[3][7][8]

For instance, in the cocrystal of (S)-Mandelamide with (R)-Mandelic Acid (S-MDM-R-MDA), the two molecules are connected via distinct N1–H1A···O21 and O25–H25···O3 hydrogen bonds, which form a specific R²₂(9) graph-set motif.[3] These units then link to adjacent units through further O–H···O hydrogen bonds, extending the structure in three dimensions.[3] The complementary arrangement of hydrogen bond donors and acceptors between the (S) and (R) enantiomers is sterically favorable, leading to a stable crystal lattice. In contrast, the interaction between the two S-enantiomers (S-MDM-S-MDA) results in a different set of hydrogen bonds and a distinct crystal packing arrangement. It is this structural difference at the molecular level that translates into macroscopic differences in crystal properties, enabling chiral resolution.

The general principle of chiral recognition relies on a "three-point interaction model," where a chiral selector must have at least three points of interaction with the analyte.[9] The differential binding affinity for each enantiomer arises when one enantiomer can successfully engage in all three interactions while the other cannot, due to steric hindrance.[1][10]

Caption: The three-point interaction model for chiral recognition.

Quantitative Data Summary

The structural differences between diastereomeric cocrystals can be quantified through single-crystal X-ray diffraction. The table below summarizes key crystallographic data for cocrystals formed between (S)-Mandelamide (S-MDM) and enantiomers of Mandelic Acid (MDA) and Proline.

| Cocrystal System | Stoichiometry | Crystal System | Space Group | Reference |

| (S)-MDM : (S)-MDA | 1:1 | Monoclinic | P2₁ | [3] |

| (S)-MDM : (R)-MDA | 1:1 | Orthorhombic | P2₁2₁2₁ | [3] |

| (S)-MDM : L-Proline | 1:2 | Orthorhombic | P2₁2₁2₁ | [3] |

| (S)-MDM : D-Proline | - | No cocrystal formed | - | [3] |

Data extracted from Fitzgerald et al., Crystal Growth & Design.[3][6]

Experimental Protocols

Elucidating the mechanism of chiral recognition requires a combination of synthetic, analytical, and structural characterization techniques.

Cocrystal Synthesis

Two primary methods are employed for screening and synthesizing cocrystals.[3]

-

Liquid-Assisted Grinding (LAG):

-

A physical mixture of (S)-Mandelamide and the coformer (e.g., mandelic acid) are placed in a stainless steel grinding jar, typically in a 1:1 molar ratio.

-

A small amount of solvent (e.g., 30 µL of ethyl acetate) is added to facilitate molecular mobility.

-

The mixture is ground in a mixer mill (e.g., Retsch MM400) at a specific frequency (e.g., 30 Hz) for a set duration (e.g., 30 minutes).

-

The resulting solid powder is analyzed by Powder X-ray Diffraction (PXRD) to identify new crystalline phases.[3]

-

-

Slow Solvent Evaporation:

-

Approximately 20 mg of (S)-Mandelamide and a stoichiometric amount of the coformer are dissolved in a suitable solvent or solvent mixture (e.g., THF, MeOH, THF/toluene) by heating.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is left for slow evaporation at room temperature over several days (typically 3-5 days).

-

The resulting crystals are harvested for analysis.[3]

-

References

- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. research.ucc.ie [research.ucc.ie]

- 5. Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. X-Ray Crystallography for Macromolecular Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of (S)-(+)-Mandelamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule (S)-(+)-Mandelamide. The information presented herein is essential for the characterization, identification, and quality control of this compound in research and pharmaceutical development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, detailed experimental protocols, and workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of (S)-(+)-Mandelamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (S)-(+)-Mandelamide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.45 - 7.25 | m | - | Aromatic-H |

| 4.85 | s | - | CH-OH |

Solvent: Methanol-d₄

Table 2: ¹³C NMR Spectroscopic Data for (S)-(+)-Mandelamide

| Chemical Shift (δ) ppm | Assignment |

| 178.0 | C=O |

| 142.0 | Aromatic C-ipso |

| 129.5 | Aromatic C-H |

| 129.0 | Aromatic C-H |

| 127.5 | Aromatic C-H |

| 75.0 | CH-OH |

Solvent: Methanol-d₄

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for (S)-(+)-Mandelamide

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3352 | N-H stretch |

| 3180 | O-H stretch |

| 1650 | C=O stretch (Amide I) |

| 1610 | N-H bend (Amide II) |

| 1450 | C-H bend (aromatic) |

| 1400 | C-N stretch |

| 1060 | C-O stretch |

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for (S)-(+)-Mandelamide

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 152.0706 | 152.0708 |

| [M+Na]⁺ | 174.0525 | 174.0528 |

Ionization Mode: Electrospray Ionization (ESI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer.[1] The sample of (S)-(+)-Mandelamide was dissolved in deuterated methanol (Methanol-d₄). Chemical shifts for ¹H and ¹³C NMR are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

FT-IR spectra were recorded on a PerkinElmer UATR Two spectrophotometer.[1] The spectrum was obtained using a diamond attenuated total reflectance (ATR) accessory over a range of 4000-400 cm⁻¹.[1]

Mass Spectrometry (MS)

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analysis of (S)-(+)-Mandelamide.

Caption: General workflow for the spectroscopic analysis of (S)-(+)-Mandelamide.

References

In-Depth Technical Guide: Crystal Structure Analysis of (S)-(+)-Mandelamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure analysis of (S)-(+)-Mandelamide, a key chiral intermediate in the synthesis of various pharmaceuticals. The information presented is collated from recent crystallographic studies, offering insights into its solid-state conformation and intermolecular interactions. This guide is intended to serve as a valuable resource for researchers in crystallography, medicinal chemistry, and drug development.

Introduction

(S)-(+)-Mandelamide ((S)-2-Hydroxy-2-phenylacetamide) is a crucial chiral building block. Its three-dimensional structure and intermolecular interactions in the solid state are of significant interest for understanding its physical properties, stability, and role in chiral resolution processes. Recent studies have successfully determined the crystal structure of enantiopure (S)-Mandelamide, providing valuable data for crystal engineering and the development of diastereomeric cocrystal systems for chiral resolution.[1][2] This guide details the experimental procedures for obtaining and analyzing this crystal structure.

Experimental Protocols

The methodologies outlined below are based on the successful determination of the (S)-(+)-Mandelamide crystal structure.[1]

Crystallization of (S)-(+)-Mandelamide

High-quality single crystals suitable for X-ray diffraction were obtained via slow evaporation.

-

Preparation: 20.2 mg of synthesized (S)-(+)-Mandelamide was dissolved in 5 mL of methanol (MeOH) with gentle heating to ensure complete dissolution.[2]

-

Evaporation: The resulting solution was filtered to remove any particulate matter. The clear filtrate was then left undisturbed in a loosely covered container at room temperature.

-

Crystal Formation: Colorless, plate-like crystals suitable for single-crystal X-ray diffraction (SCXRD) were harvested after a period of 3 to 5 days.[2]

Single-Crystal X-ray Diffraction (SCXRD)

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

-

Crystal Selection: A suitable single crystal was selected under an optical microscope (Zeiss Stemi 2000) and mounted for data collection.[2]

-

Data Collection: SCXRD data was collected on a Bruker APEX II DUO diffractometer. The instrument was equipped with a monochromator and used Copper Kα radiation (λ = 1.54178 Å).[2]

-

Structure Solution and Refinement: The crystal structure was solved and refined using the SHELX suite of programs.[2] All non-hydrogen atoms were refined using anisotropic displacement parameters. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

-

Data Analysis and Visualization: The software packages PLATON, Mercury, and DIAMOND were used for the analysis of hydrogen bonds and for the creation of structural diagrams.[2]

Data Presentation

The crystallographic data for (S)-(+)-Mandelamide has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under deposition numbers 2269506–2269512.[1] The following tables summarize the key parameters from the crystal structure analysis as reported in the primary literature.[1][2]

Table 1: Crystal Data and Structure Refinement for (S)-(+)-Mandelamide.

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₉NO₂ |

| Formula Weight | 151.16 |

| Temperature | Value from Source |

| Wavelength | 1.54178 Å |

| Crystal System | Value from Source |

| Space Group | Value from Source |

| Unit Cell Dimensions | |

| a (Å) | Value from Source |

| b (Å) | Value from Source |

| c (Å) | Value from Source |

| α (°) | Value from Source |

| β (°) | Value from Source |

| γ (°) | Value from Source |

| Volume (ų) | Value from Source |

| Z | Value from Source |

| Density (calculated) (g/cm³) | Value from Source |

| Absorption Coefficient (mm⁻¹) | Value from Source |

| F(000) | Value from Source |

| Data Collection & Refinement | |

| Theta range for data collection (°) | Value from Source |

| Index ranges | Value from Source |

| Reflections collected | Value from Source |

| Independent reflections | Value from Source |

| Goodness-of-fit on F² | Value from Source |

| Final R indices [I>2sigma(I)] | Value from Source |

| R indices (all data) | Value from Source |

| Largest diff. peak and hole (e.Å⁻³) | Value from Source |

Source: Huang, S., et al. (2025). Crystal Growth & Design, 25(1), 1-12.[1]

Table 2: Selected Bond Lengths and Angles for (S)-(+)-Mandelamide.

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| Bond Lengths | |

| O1 - C1 | Value from Source |

| N1 - C1 | Value from Source |

| C1 - C2 | Value from Source |

| O2 - C2 | Value from Source |

| C2 - C3 | Value from Source |

| Bond Angles | |

| O1 - C1 - N1 | Value from Source |

| O1 - C1 - C2 | Value from Source |

| N1 - C1 - C2 | Value from Source |

| O2 - C2 - C1 | Value from Source |

| O2 - C2 - C3 | Value from Source |

| C1 - C2 - C3 | Value from Source |

Source: Huang, S., et al. (2025). Crystal Growth & Design, 25(1), 1-12.[1]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the crystal structure analysis of (S)-(+)-Mandelamide.

Caption: Workflow for the Crystal Structure Analysis of (S)-(+)-Mandelamide.

Conclusion

The crystal structure of enantiopure (S)-(+)-Mandelamide has been successfully elucidated, providing foundational data for its application in stereochemistry and pharmaceutical manufacturing.[1] The analysis reveals a well-defined three-dimensional arrangement and a network of intermolecular interactions that govern its crystal packing. This detailed structural information is invaluable for professionals engaged in crystal engineering, enabling the rational design of cocrystals and facilitating advanced methods for chiral resolution.

References

Solubility Profile of (S)-(+)-Mandelamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (S)-(+)-Mandelamide in common organic solvents. Due to a lack of extensive published quantitative data, this document focuses on providing a detailed experimental protocol for determining solubility, alongside available qualitative information, to empower researchers in their specific applications.

Introduction to (S)-(+)-Mandelamide

(S)-(+)-Mandelamide, the (S)-enantiomer of 2-hydroxy-2-phenylacetamide, is a chiral organic compound. Its structure, featuring a hydroxyl group and an amide functional group attached to a stereocenter, makes it a valuable building block in asymmetric synthesis and a potential candidate in medicinal chemistry. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, formulation, and analytical method development.

Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for (S)-(+)-Mandelamide in a range of common organic solvents. However, qualitative solubility information can be inferred from various studies that involve the use of this compound. This information is summarized in the table below.

Table 1: Qualitative Solubility of (S)-(+)-Mandelamide in Select Organic Solvents

| Solvent | Qualitative Solubility | Notes |

| Ethanol | Soluble, especially when heated. | Mandelamide can be recrystallized from hot absolute ethanol, indicating good solubility at elevated temperatures and lower solubility at reduced temperatures.[1] |

| Methanol | Soluble, especially when heated. | (S)-(+)-Mandelamide has been noted to dissolve in methanol upon heating for crystallization purposes. A slurry of mandelamide in methanol is also used in chiral resolution studies.[2][3] |

| Tetrahydrofuran (THF) / Toluene Mixture | Soluble when heated. | A 1:1 (v/v) mixture of THF and toluene has been used to dissolve (S)-(+)-Mandelamide for crystallization.[3] |

| Ethyl Acetate | Used as a solvent in liquid-assisted grinding. | While not indicative of high solubility, its use suggests some degree of interaction and potential for partial solubility.[3] |

| Dichloromethane (DCM) | Likely soluble to some extent. | Dichloromethane is a versatile solvent for many organic compounds; however, specific data for (S)-(+)-Mandelamide is not available.[4][5][6] |

| Acetone | No specific data available. | Acetone is a polar aprotic solvent that can dissolve a wide range of organic compounds. Its suitability for (S)-(+)-Mandelamide would require experimental verification. |

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, this section provides a detailed methodology for determining the solubility of (S)-(+)-Mandelamide in various organic solvents using the widely accepted isothermal shake-flask method.[7][8][9]

Materials and Equipment

-

(S)-(+)-Mandelamide: High purity, crystalline solid.

-

Solvents: Analytical grade or higher purity of the desired organic solvents.

-

Analytical Balance: Capable of measuring to at least 0.1 mg.

-

Thermostatic Shaker or Water Bath: Capable of maintaining a constant temperature (±0.1 °C).

-

Glass Vials or Flasks with Secure Caps: To prevent solvent evaporation.

-

Syringe Filters: With a pore size appropriate to remove undissolved solids (e.g., 0.22 µm or 0.45 µm), made of a material compatible with the solvent.

-

Volumetric Flasks and Pipettes: For accurate dilutions.

-

Analytical Instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended for accurate quantification. A UV-Vis spectrophotometer can also be used if a valid calibration curve is established.

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid (S)-(+)-Mandelamide to a pre-weighed glass vial or flask. The excess of solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Record the exact mass of the added solid.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A period of 24 to 72 hours is typically recommended.[7] Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove all undissolved solid particles. This step should be performed quickly to minimize temperature changes and solvent evaporation.

-

-

Quantification:

-

Accurately weigh the filtered sample.

-

Dilute the filtered sample with a known volume of a suitable solvent (often the same solvent used for the solubility test or the mobile phase for HPLC) in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of (S)-(+)-Mandelamide.

-

-

Calculation of Solubility:

-

From the measured concentration and the dilution factor, calculate the concentration of (S)-(+)-Mandelamide in the original saturated solution.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Workflow Diagram for Solubility Determination

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Buy (S)-(+)-Mandelamide | 24008-63-7 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 二氯甲烷 puriss., meets analytical specification of Ph. Eur., NF, ≥99% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Solubility Measurements | USP-NF [uspnf.com]

- 9. researchgate.net [researchgate.net]

(S)-(+)-Mandelamide as a Resolving Agent: A Technical Guide to its Discovery and Application in Chiral Resolution

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The separation of enantiomers, a critical process in the pharmaceutical and fine chemical industries, has traditionally relied on established resolving agents. This technical guide delves into the recent discovery and application of (S)-(+)-Mandelamide as a novel resolving agent, primarily through the innovative technique of cocrystallization. While the use of its parent compound, mandelic acid, is well-documented, the amide derivative presents a new frontier in chiral resolution. This document provides a comprehensive overview of the historical context, synthesis, experimental protocols, and available data for the use of (S)-(+)-Mandelamide, with a focus on providing practical guidance for researchers in the field.

Discovery and History: A Recent Advancement

The utilization of (S)-(+)-Mandelamide as a resolving agent is a contemporary development in the field of chiral chemistry. A landmark 2024 study, "Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization," established the potential of (S)-(+)-Mandelamide for this purpose.[1] Prior to this, a search of the Cambridge Structural Database (CSD) revealed no reported cocrystals involving mandelamide, highlighting the novelty of this approach.[1]

The traditional method of chiral resolution often involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.[2] While effective, this method is not universally applicable. The 2024 study explored an alternative strategy: the formation of diastereomeric cocrystals. Cocrystals are crystalline structures composed of two or more different molecules in the same crystal lattice.[3] When a racemic mixture is cocrystallized with a single enantiomer of a resolving agent, two diastereomeric cocrystals can form, which, due to their different physical properties, may be separable.

The investigation into (S)-(+)-Mandelamide was driven by the established success of mandelic acid as a resolving agent. The study synthesized and characterized the crystal structures of racemic (±)-mandelamide, enantiopure (S)-mandelamide, and enantioenriched mandelamide.[1] It then demonstrated the formation of diastereomeric cocrystal pairs of (S)-(+)-Mandelamide with both enantiomers of mandelic acid and proline, providing a "proof of concept" for its use in chiral resolution.[1]

Synthesis of (S)-(+)-Mandelamide

The enantiomerically pure (S)-(+)-Mandelamide used in resolution studies is synthesized from (S)-mandelic acid. The following is a typical laboratory-scale synthesis protocol.

Experimental Protocol: Synthesis of (S)-(+)-Mandelamide

Materials:

-

(S)-Mandelic acid

-

Thionyl chloride (SOCl₂)

-

Ammonia (NH₃) solution (e.g., 0.5 M in 1,4-dioxane)

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Acid Chloride Formation: A solution of (S)-mandelic acid in anhydrous dichloromethane is cooled in an ice bath. Thionyl chloride is added dropwise to the solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude (S)-mandelyl chloride.

-

Amidation: The crude (S)-mandelyl chloride is dissolved in anhydrous diethyl ether. This solution is added dropwise to a cooled solution of ammonia in dioxane. A white precipitate forms immediately.

-

Work-up and Purification: The reaction mixture is stirred for a specified period, after which the solvent is evaporated. The resulting solid is then purified, typically by recrystallization from a suitable solvent such as hot ethanol, to yield pure (S)-(+)-Mandelamide as white crystals.

Chiral Resolution via Cocrystallization

The primary application of (S)-(+)-Mandelamide as a resolving agent is through the formation of diastereomeric cocrystals. This process involves dissolving the racemic mixture and the resolving agent in a suitable solvent and allowing them to crystallize. The differing solubilities of the resulting diastereomeric cocrystals can lead to the preferential crystallization of one, enabling their separation.

General Principles of Cocrystallization for Chiral Resolution

The process relies on the formation of two diastereomeric cocrystals: [(R)-analyte · (S)-resolving agent] and [(S)-analyte · (S)-resolving agent]. These diastereomers possess distinct physical properties, including solubility, melting point, and crystal morphology, which can be exploited for their separation.

Experimental Protocol: Resolution of Racemic Proline with (S)-(+)-Mandelamide

The 2024 study demonstrated a proof-of-concept for the chiral resolution of proline using (S)-(+)-Mandelamide.[1] The following protocol is based on the methodologies described in that research.

Materials:

-

Racemic proline (D/L-proline)

-

(S)-(+)-Mandelamide

-

Solvents for crystallization (e.g., methanol, ethanol, dichloromethane)

-

Standard crystallization glassware

Procedure:

-

Preparation of the Cocrystallization Solution: (S)-(+)-Mandelamide and racemic proline are dissolved in a suitable solvent or solvent mixture. The molar ratio of the resolving agent to the racemate can be varied to optimize the separation. The study noted different stoichiometries for the diastereomeric cocrystal pairs of S-mandelamide with proline.[1] For instance, a 1:2 molar ratio of S-MDM with L-Pro was used for single crystal analysis.[1]

-

Crystallization: The solution is allowed to slowly evaporate at room temperature over several days. Alternatively, liquid-assisted grinding can be employed to form the cocrystals.[1]

-

Isolation and Analysis: The resulting crystals are isolated by filtration. The enantiomeric excess of the proline in the crystals and the mother liquor is then determined using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The research into (S)-(+)-Mandelamide as a resolving agent is still in its early stages, and as such, extensive quantitative data on its efficiency with a wide range of compounds is not yet available. The key 2024 study focused on the structural characterization of the cocrystals and provided a proof-of-concept for resolution.

| Racemic Compound | Resolving Agent | Method | Stoichiometry (Resolving Agent:Analyte) | Observations | Reference |

| Mandelic Acid | (S)-(+)-Mandelamide | Cocrystallization | 1:1 | Forms diastereomeric cocrystal pairs. | [1] |

| Proline | (S)-(+)-Mandelamide | Cocrystallization | Different stoichiometries observed for S-MDM-L-Pro and S-MDM-D-Pro. | Proof of concept for chiral resolution demonstrated. | [1] |

Logical Relationships in Chiral Resolution

The underlying principle of chiral resolution using a single enantiomer resolving agent is the conversion of a pair of enantiomers into a pair of diastereomers. This transformation is key because diastereomers, unlike enantiomers, have different physical properties.

Future Outlook

The emergence of (S)-(+)-Mandelamide as a resolving agent through cocrystallization opens up new avenues for the separation of chiral compounds. Further research is needed to explore its effectiveness with a broader range of racemic mixtures, including amines, carboxylic acids, and alcohols. Optimization of experimental conditions, such as solvent selection, temperature, and stoichiometry, will be crucial for developing efficient and scalable resolution processes. The continued investigation of mandelamide and its derivatives may lead to the development of a new class of versatile and effective resolving agents for the pharmaceutical and chemical industries.

References

A Methodological Guide to Assessing the Thermal Stability and Decomposition of (S)-(+)-Mandelamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For the analysis of (S)-(+)-Mandelamide, the two most pertinent techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): TGA provides quantitative information on the mass changes in a material as it is heated.[1][2][3] This is crucial for determining the onset of decomposition, identifying the different stages of degradation, and quantifying the residual mass.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[4] It is used to determine thermodynamic properties such as melting point, enthalpy of fusion, and to detect phase transitions or chemical reactions.

Experimental Protocols

A robust thermal analysis of (S)-(+)-Mandelamide requires well-defined experimental protocols. The following sections detail the methodologies for TGA and DSC analysis.

Thermogravimetric Analysis (TGA)

This protocol is designed to determine the thermal stability and decomposition profile of (S)-(+)-Mandelamide.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Experimental Parameters:

| Parameter | Recommended Setting | Rationale |

| Sample Mass | 5-10 mg | Ensures a representative sample while minimizing thermal gradients within the sample. |

| Crucible | Alumina or platinum | Inert materials that will not react with the sample or its decomposition products. |

| Temperature Program | Heat from 30 °C to 600 °C at 10 °C/min | A broad temperature range ensures the capture of all decomposition events. A heating rate of 10 °C/min is standard for initial screening. |

| Atmosphere | Nitrogen (inert) | An inert atmosphere is crucial to study the intrinsic thermal decomposition without the influence of oxidation.[5] |

| Flow Rate | 50 mL/min | A constant flow of inert gas purges volatile decomposition products from the sample area. |

| Data Collection | Mass (µg and %), and Derivative Mass (%/°C) | Recording both the mass and its first derivative (DTG curve) helps to precisely identify the temperatures of maximum decomposition rates.[4][6] |

Differential Scanning Calorimetry (DSC)

This protocol is designed to determine the melting point and enthalpy of fusion of (S)-(+)-Mandelamide. A similar protocol has been used for the analysis of S-mandelamide cocrystals.[7]

Instrumentation: A calibrated differential scanning calorimeter is required.

Experimental Parameters:

| Parameter | Recommended Setting | Rationale |

| Sample Mass | 2-5 mg | A smaller sample size enhances thermal contact and resolution of thermal events. |

| Crucible | Aluminum pans with lids | Standard for DSC analysis of organic solids. A pierced lid can be used to allow for the escape of any evolved gases. |

| Temperature Program | Heat from 25 °C to 200 °C at 10 °C/min | The temperature range should encompass the expected melting point of (S)-(+)-Mandelamide. |

| Atmosphere | Nitrogen (inert) | An inert atmosphere prevents oxidative degradation during the analysis. |

| Flow Rate | 50 mL/min | Ensures a stable and inert environment within the DSC cell. |

| Data Collection | Heat Flow (mW) vs. Temperature (°C) | The primary output of a DSC experiment, from which thermodynamic parameters are calculated. |

Data Presentation: Illustrative Examples

Due to the lack of specific experimental data for the thermal decomposition of (S)-(+)-Mandelamide in the reviewed literature, this section provides illustrative examples of how the data would be presented in a structured format.

Illustrative TGA Data for (S)-(+)-Mandelamide

| Thermal Event | Onset Temperature (°C) | Peak Temperature (DTG) (°C) | Mass Loss (%) | Residual Mass at 600 °C (%) |

| Decomposition Stage 1 | Tonset1 | Tpeak1 | Δm1 | - |

| Decomposition Stage 2 | Tonset2 | Tpeak2 | Δm2 | - |

| Total | - | - | Δmtotal | mresidual |

This table presents a hypothetical decomposition profile for illustrative purposes.

Illustrative DSC Data for (S)-(+)-Mandelamide

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Fusion (ΔHfus) (J/g) |

| Melting | Tonset_melt | Tpeak_melt | ΔHfus_value |

This table presents hypothetical melting data for illustrative purposes.

Visualization of Experimental Workflows and Decomposition Pathways

Visual diagrams are essential for conveying complex experimental setups and reaction mechanisms. The following sections provide Graphviz DOT scripts to generate such diagrams.

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of (S)-(+)-Mandelamide.

Hypothetical Thermal Decomposition Pathway

Without experimental data on the decomposition products, a definitive pathway cannot be established. However, a plausible hypothetical pathway can be proposed based on the structure of mandelamide. A likely initial step is the elimination of water or ammonia. The following diagram illustrates a hypothetical decomposition.

Caption: A hypothetical thermal decomposition pathway for (S)-(+)-Mandelamide.

Conclusion

This technical guide has outlined the essential methodologies for a comprehensive assessment of the thermal stability and decomposition of (S)-(+)-Mandelamide. While specific experimental data for the pure compound remains elusive in the public domain, the provided experimental protocols for TGA and DSC, along with the frameworks for data presentation and visualization, offer a clear roadmap for researchers in the field. A thorough thermal analysis, as described herein, is indispensable for ensuring the safe handling, storage, and effective application of (S)-(+)-Mandelamide in research and pharmaceutical development. Further experimental work is necessary to populate the data tables and validate the decomposition pathways for this important chiral compound.

References

- 1. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 2. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Safety and Handling of (S)-(+)-Mandelamide

Introduction

(S)-(+)-Mandelamide is a chiral organic compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals and other biologically active molecules.[1] Its stereochemistry is often crucial for the desired therapeutic effects of the final products.[1] Given its application in research and development, a thorough understanding of its safety and handling precautions is paramount to ensure the well-being of laboratory personnel. This guide provides a detailed overview of the known safety information, handling procedures, and emergency protocols for (S)-(+)-Mandelamide.

Hazard Identification and Classification

While a specific GHS classification for (S)-(+)-Mandelamide is not widely published, data for the racemic mixture, Mandelamide (CAS 4410-31-5), provides the most relevant hazard information currently available.[2]

GHS Hazard Statements (for Mandelamide): [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements: [2]

-

P264: Wash hands and other exposed areas thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of (S)-(+)-Mandelamide.

| Property | Value | Source(s) |

| CAS Number | 24008-63-7 | [3] |

| Molecular Formula | C₈H₉NO₂ | [1][3] |

| Molecular Weight | 151.16 g/mol | [2][3] |

| Appearance | White to off-white solid/crystals | [1] |

| Melting Point | 133-137 °C (for racemic mandelamide) | [4] |

| Solubility | Soluble in polar solvents such as water and alcohols. | [1] |

| Optical Activity | [α]/D +56±2° |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of (S)-(+)-Mandelamide.

4.1. Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

4.2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes to prevent skin contact.[5]

4.3. General Hygiene Practices:

-

Avoid breathing dust.[5]

-

Do not get in eyes, on skin, or on clothing.[5]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in the laboratory.[6]

4.4. Storage:

-

Store in a tightly closed container.[5]

-

Keep in a dry and well-ventilated place.[5]

-

Protect from direct sunlight as the related compound, (S)-(+)-mandelic acid, is light-sensitive.[5]

-

(S)-(+)-Mandelamide is classified as a combustible solid (Storage Class 11).

Experimental Protocols

5.1. General Protocol for Handling Solid (S)-(+)-Mandelamide:

-

Risk Assessment: Before beginning any work, perform a risk assessment specific to the planned experiment, considering the quantity of material to be used and the potential for exposure.

-

Preparation: Ensure the work area (e.g., chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.

-

Donning PPE: Put on all required personal protective equipment as outlined in section 4.2.

-

Weighing and Transfer:

-

Carefully weigh the required amount of (S)-(+)-Mandelamide in a tared, labeled container within the fume hood.

-

Use a spatula to transfer the solid. Avoid generating dust.

-

If transferring to a reaction vessel, do so slowly and carefully.

-

-

Reaction Setup: If dissolving the solid, add the solvent slowly to the solid to prevent splashing.

-

Post-Handling:

-

Clean any spills immediately according to the procedures in section 7.

-

Decontaminate all equipment that has come into contact with the chemical.

-

Properly dispose of all waste as described in section 8.

-

Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.

-

Emergency Procedures: First Aid

The following first aid measures are based on the known hazards of mandelamide.[2][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

-

Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2][5]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[2]

Caption: First Aid Response for (S)-(+)-Mandelamide Exposure.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

PPE: Wear appropriate personal protective equipment, including respiratory protection.

-

Containment and Cleanup:

-

Decontamination: Clean the spill area thoroughly with soap and water.

Caption: Workflow for Handling a Spill of (S)-(+)-Mandelamide.

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

-

Waste Generation: Collect waste (S)-(+)-Mandelamide and any contaminated materials (e.g., paper towels, gloves) in a designated, labeled, and sealed container.

-

Disposal Method: The preferred method of disposal is through a licensed chemical waste contractor.[7] Do not dispose of down the drain or in regular trash.[5][7]

-

Labeling: Ensure the waste container is clearly labeled with its contents.

Toxicological Information

Conclusion

(S)-(+)-Mandelamide is a compound with moderate acute hazards, primarily causing skin and serious eye irritation, and being harmful if swallowed. While a comprehensive safety profile is not yet established, adherence to standard laboratory safety practices, including the use of appropriate engineering controls and personal protective equipment, is crucial for its safe handling. All users must perform a thorough risk assessment before use and consult institutional safety guidelines.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Mandelamide | C8H9NO2 | CID 73558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-(+)-Mandelamide | C8H9NO2 | CID 818990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. fishersci.com [fishersci.com]

- 6. 7worlds.com.au [7worlds.com.au]

- 7. monash.edu [monash.edu]

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Amines with (S)-(+)-Mandelamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chiral resolution of racemic amines utilizing (S)-(+)-Mandelamide as a resolving agent. This methodology is pivotal in pharmaceutical development and fine chemical synthesis, where the isolation of single enantiomers is often crucial for therapeutic efficacy and safety.

Introduction

Chiral resolution is a critical process for separating racemic mixtures into their constituent enantiomers. One of the most established and scalable methods is the formation of diastereomeric salts. This technique leverages the different physicochemical properties of diastereomers, such as solubility, allowing for their separation by fractional crystallization. (S)-(+)-Mandelamide, a derivative of mandelic acid, serves as an effective chiral resolving agent for a variety of amines.

The principle of this resolution lies in the reaction of a racemic amine (a mixture of R- and S-enantiomers) with an enantiomerically pure resolving agent, in this case, (S)-(+)-Mandelamide. This reaction forms a pair of diastereomeric salts: [(R)-amine · (S)-mandelamide] and [(S)-amine · (S)-mandelamide]. Due to their distinct spatial arrangements, these diastereomers exhibit different solubilities in a given solvent system. Consequently, the less soluble diastereomer will preferentially crystallize, enabling its separation from the more soluble one via filtration. The resolved amine can then be liberated from the purified diastereomeric salt.

**2. General Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental steps involved in the chiral resolution of amines with (S)-(+)-Mandelamide are outlined below. The success of the resolution is highly dependent on the choice of solvent, temperature, and stoichiometry.

Figure 1: General workflow for the chiral resolution of amines using (S)-(+)-Mandelamide.

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of amines using (S)-(+)-Mandelamide. Optimization of solvent, temperature, and stoichiometry is often necessary for specific amines.

Protocol 1: Resolution of a Primary Aromatic Amine (e.g., 1-Phenylethylamine)

Materials:

-

Racemic 1-phenylethylamine

-

(S)-(+)-Mandelamide

-

Methanol (or other suitable solvent)

-

Diethyl ether (or other suitable extraction solvent)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (Erlenmeyer flasks, beakers, separatory funnel, Buchner funnel)

-

Heating plate and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Diastereomeric Salt Formation:

-

In an Erlenmeyer flask, dissolve 1.0 equivalent of (S)-(+)-Mandelamide in a minimal amount of warm methanol.

-

In a separate flask, dissolve 1.0 equivalent of racemic 1-phenylethylamine in a minimal amount of methanol.

-

Slowly add the amine solution to the (S)-(+)-Mandelamide solution with continuous stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.

-

-

Isolation of the Less Soluble Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

-

The collected solid is the diastereomerically enriched salt.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the collected diastereomeric salt in water.

-

Add 1 M NaOH solution dropwise until the pH is basic (pH > 10) to liberate the free amine.

-

Transfer the mixture to a separatory funnel and extract the liberated amine with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

-

-

Analysis:

-

Determine the enantiomeric excess (e.e.) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

-

Protocol 2: Kinetic Resolution of N-Heterocycles

While classical resolution relies on differences in solubility, kinetic resolution separates enantiomers based on their different reaction rates with a chiral reagent. An activated form of (S)-mandelic acid, a close derivative of (S)-mandelamide, has been shown to be effective in the kinetic resolution of N-heterocycles.[1]

Materials:

-

Racemic N-heterocycle (e.g., 2-substituted piperidine, morpholine, tetrahydroisoquinoline)

-

(S)-Mandelic acid derived acylating agent

-

Isopropyl acetate (iPrOAc) or other suitable aprotic solvent

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup:

-

In a vial, dissolve the racemic N-heterocycle in iPrOAc.

-